ABT-510 acetate

Pharmacokinetics Drug Development Peptide Therapeutics

ABT-510 acetate is a synthetic TSP-1 mimetic nonapeptide with superior water solubility and slower clearance vs. ABT-526. It targets CD36 to induce apoptosis and inhibit NO/cGMP signaling. Validated in ovarian cancer and oral carcinogenesis models. Use as a CD36 pathway probe or imaging scaffold. Choose for reproducible anti-angiogenic research.

Molecular Formula C48H87N13O13
Molecular Weight 1054.3 g/mol
CAS No. 442526-87-6
Cat. No. B605107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABT-510 acetate
CAS442526-87-6
SynonymsABT-510 acetate;  ABT 510 acetate;  ABT510 acetate; 
Molecular FormulaC48H87N13O13
Molecular Weight1054.3 g/mol
Structural Identifiers
SMILESCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C.CC(=O)O
InChIInChI=1S/C46H83N13O11.C2H4O2/c1-12-18-30(39(64)55-36(26(7)13-2)42(67)53-31(19-16-21-50-46(47)48)45(70)59-22-17-20-32(59)40(65)49-15-4)52-44(69)38(28(9)60)57-43(68)37(27(8)14-3)56-41(66)35(25(5)6)54-33(62)23-51-34(63)24-58(11)29(10)61;1-2(3)4/h25-28,30-32,35-38,60H,12-24H2,1-11H3,(H,49,65)(H,51,63)(H,52,69)(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H4,47,48,50);1H3,(H,3,4)/t26-,27-,28+,30-,31-,32-,35-,36-,37+,38-;/m0./s1
InChIKeyVNYUZURIJSGETB-WVDYPPGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ABT-510 acetate (CAS 442526-87-6) for Procurement: Thrombospondin-1 Mimetic Peptide Overview


ABT-510 acetate (CAS 442526-87-6) is a synthetic nonapeptide designed as a thrombospondin-1 (TSP-1) mimetic, functioning as a potent anti-angiogenic agent. It is derived from the second type-1 repeat of TSP-1 and has been engineered to inhibit angiogenesis, a critical process in tumor growth and other pathological conditions. The compound acts primarily by targeting the CD36 receptor on endothelial cells, leading to the induction of apoptosis and the inhibition of pro-angiogenic signaling pathways [1].

Critical Differentiation: Why ABT-510 Acetate Cannot Be Substituted by General 'Anti-Angiogenic Peptides'


Generic substitution of ABT-510 acetate with other anti-angiogenic peptides, even those closely related in sequence like the parent heptapeptide or its lead analog ABT-526, is scientifically unsound. ABT-510 was specifically engineered for improved pharmaceutical properties, resulting in distinct pharmacodynamic (PD) and pharmacokinetic (PK) profiles. Simple extrapolation from TSP-1 fragment activity or other peptide mimetics is invalid because ABT-510 exhibits a unique dual mechanism of action, different relative potencies across key functional assays, and superior water solubility and clearance compared to its closest analog ABT-526 [1]. Furthermore, its interaction with the CD36 receptor and downstream signaling pathways (e.g., NO/cGMP, fatty acid uptake) is not uniformly shared by other TSP-1 derived peptides [2]. Therefore, selecting a different compound will not yield the same biological outcome and could lead to experimental failure or suboptimal therapeutic development.

Quantitative Evidence Guide: ABT-510 Acetate Differentiation vs. Analogs and Alternatives


PK Profile Differentiation: Slower Clearance of ABT-510 vs. ABT-526 in Preclinical Models

ABT-510 was designed to overcome the short half-life of the parent heptapeptide. A direct head-to-head comparison in the discovery study demonstrated that ABT-510 has a significantly slower clearance rate in dogs and monkeys compared to its closest structural analog, ABT-526. This improved PK property is a direct result of the substitution of D-allo-Ile for D-Ile [1]. The quantitative data are presented below.

Pharmacokinetics Drug Development Peptide Therapeutics

Biochemical Selectivity: Differential Potency in Functional Assays vs. ABT-526

In a direct head-to-head comparison, ABT-510 exhibited a unique potency profile distinct from ABT-526 across two key angiogenesis assays. ABT-510 was 30-fold less active than ABT-526 in inhibiting endothelial cell (EC) migration, but conversely, it was 20-fold more active in the tube formation assay [1]. This indicates a functional divergence that cannot be predicted from sequence homology.

Angiogenesis Endothelial Cell Biology Functional Assays

Divergent Mechanism of Action: Caspase Activation vs. NO Signaling Compared to GDGV(dI)TRIR

Compared to its parent peptide mimetic GDGV(dI)TRIR, ABT-510 demonstrates a clear shift in its mechanism of action. While both are derived from TSP-1, ABT-510 is less active at inhibiting CD36-mediated fatty acid uptake and subsequent NO/cGMP signaling. In contrast, ABT-510 is more potent at inducing caspase activation in vascular cells [1]. This suggests ABT-510's potent anti-tumor activity may be partially independent of CD36 fatty acid translocase inhibition.

Mechanism of Action Apoptosis Nitric Oxide Signaling

In Vivo Efficacy: Chemoprevention in a Murine Oral Carcinogenesis Model

In a preclinical mouse model of oral carcinogenesis (4-nitroquinoline 1-oxide, 4-NQO), treatment with ABT-510 significantly reduced the incidence of HNSCC compared to vehicle control. This provides a benchmark for its in vivo efficacy in a chemoprevention setting. The incidence of HNSCC decreased from 37.3% in controls to 20.3% in ABT-510-treated mice (P = 0.021) [1].

Cancer Chemoprevention Head and Neck Squamous Cell Carcinoma In Vivo Models

In Vivo Efficacy: Ovarian Tumor Burden Reduction in an Orthotopic Model

In the first evaluation of ABT-510 in a preclinical model of human epithelial ovarian cancer (EOC), treatment with ABT-510 led to a significant reduction in tumor size and secondary lesion dissemination. In this orthotopic, syngeneic model, mice were treated with 100 mg/kg ABT-510 or an equivalent volume of PBS. Analysis revealed that ABT-510-treated tumors had a significantly higher proportion of apoptotic tumor cells and reduced expression of pro-survival and angiogenic proteins [1].

Ovarian Cancer Tumor Burden Orthotopic Model

ABT-510 Acetate: Recommended Research and Industrial Application Scenarios


Investigating CD36-Mediated Signaling Pathways in Angiogenesis

Researchers focusing on the CD36 receptor and its downstream signaling cascades, particularly those involving nitric oxide (NO)/cGMP and fatty acid metabolism, can utilize ABT-510 as a specific pharmacological tool. As demonstrated, ABT-510 has a distinct effect profile compared to its parent peptide, being more potent in inducing caspase activation and less potent in inhibiting myristic acid uptake/NO signaling [1]. This allows for the dissection of CD36's dual roles in apoptosis induction versus metabolic regulation in endothelial cells.

Preclinical Efficacy Studies in Ovarian and Oral Cancer Models

ABT-510 is a well-characterized reagent for in vivo studies in specific cancer models. Its robust efficacy in reducing tumor burden and ascites in an orthotopic mouse model of epithelial ovarian cancer [1] and its chemopreventive activity in the 4-NQO oral carcinogenesis model [2] provide validated experimental systems. Researchers can use ABT-510 as a positive control anti-angiogenic agent in these or related cancer models, with published dosing regimens and efficacy benchmarks available.

Development of CD36-Targeted Imaging Probes

The specific targeting of CD36 by ABT-510 makes it a valuable scaffold for developing diagnostic and imaging agents. Preclinical studies have successfully conjugated ABT-510 with near-infrared (NIR) fluorescent dyes, demonstrating its ability to generate high signal-to-noise ratios for precise tumor delineation in colorectal cancer models [1]. This application is relevant for both research imaging and the development of intraoperative surgical navigation tools.

Comparative Studies on Angiogenesis Inhibitor Pharmacokinetics

Due to its well-defined PK profile and its specific optimization over the lead compound ABT-526, ABT-510 is an ideal model compound for studying the PK/PD relationships of anti-angiogenic peptides. Its increased water solubility and slower clearance compared to ABT-526 [1] provide a clear example of how specific amino acid substitutions can dramatically alter the pharmaceutical properties of a peptide therapeutic.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABT-510 acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.